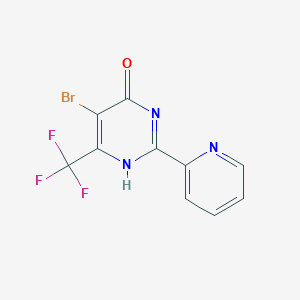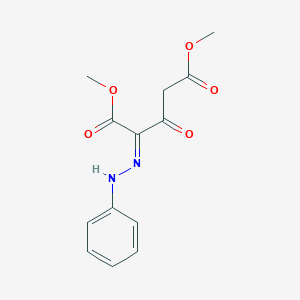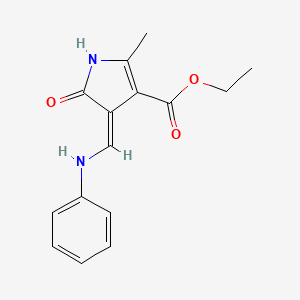
5-bromo-2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “5-bromo-2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database It is known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “5-bromo-2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one” involves specific synthetic routes that require precise reaction conditions. The synthesis typically involves the use of cyclodextrins, which are cyclic oligosaccharides obtained from starch. The inclusion complexes formation with cyclodextrins is a common method used to prepare this compound .
Industrial Production Methods: In industrial settings, the production of compound “this compound” involves large-scale synthesis using advanced techniques to ensure high yield and purity. The process includes the use of specialized equipment and controlled environments to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions: Compound “5-bromo-2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Compound “5-bromo-2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one” has a wide range of scientific research applications, including but not limited to:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the development of new materials and products with enhanced properties.
Mechanism of Action
The mechanism of action of compound “5-bromo-2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to various biological responses, depending on the nature of the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds: Compound “5-bromo-2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one” can be compared with other similar compounds based on its structural and chemical properties. Some similar compounds include:
- Compound “CID 63015”
- Compound “CID 63014”
- Compound “CID 2098083-16-8”
Uniqueness: What sets compound “this compound” apart from its similar counterparts is its unique structural configuration and specific chemical behavior. These properties make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N3O/c11-6-7(10(12,13)14)16-8(17-9(6)18)5-3-1-2-4-15-5/h1-4H,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCVUSOJYXQXFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=O)C(=C(N2)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C2=NC(=O)C(=C(N2)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7787453.png)
![2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B7787459.png)
![5-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7787464.png)
![(E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-buten-1-one](/img/structure/B7787466.png)
![4-[(2E)-2-[(2H-1,3-benzodioxol-4-yl)methylidene]-2-cyanoacetyl]benzonitrile](/img/structure/B7787471.png)
![4-[2-(3-chlorophenyl)hydrazinyl]pyrazol-3-one](/img/structure/B7787478.png)

![2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-[2-(4-fluorophenoxy)ethanimidoyl]acetohydrazide](/img/structure/B7787495.png)
![N-[(1-amino-2-pyridin-2-ylsulfanylethylidene)amino]-2-cyanoacetamide](/img/structure/B7787498.png)
![2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B7787512.png)
![ethyl N-[(2E)-2-[(3,5-dimethylphenyl)hydrazinylidene]-3-oxobutanoyl]carbamate](/img/structure/B7787520.png)
![ethyl N-[(2Z)-3-oxo-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]butanoyl]carbamate](/img/structure/B7787525.png)
![3-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B7787548.png)

